2-Nitrodibenzofuran

概要

説明

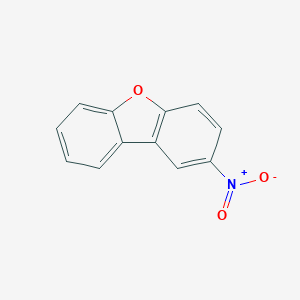

2-Nitrodibenzofuran is an organic compound belonging to the class of nitroaromatic compounds It is characterized by a dibenzofuran core structure with a nitro group (-NO2) attached to the second position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrodibenzofuran can be achieved through several methods:

Electrophilic Nitration: This involves the nitration of dibenzofuran using a mixture of nitric acid and acetic acid.

Ipso Substitution: This method involves the substitution of a halogen atom in dibenzofuran with a nitro group using tetranitromethane as the nitrating agent.

Condensation Reactions: Condensation of salicylic aldehydes with bromonitromethane followed by cyclization can also yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The choice of nitrating agents and reaction conditions is crucial to ensure the selective formation of the desired nitro isomer.

化学反応の分析

2-Nitrodibenzofuran undergoes various chemical reactions, including:

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Photocleavable Protecting Groups

Photochemical Applications

NDBF is primarily recognized for its role as a photolabile protecting group in the field of organic synthesis and biochemistry. It allows for the selective release of functional groups upon exposure to light, enabling precise control over chemical reactions in biological contexts. The compound can be activated by both UV light and two-photon excitation, making it suitable for applications requiring spatial and temporal control of chemical reactions .

Case Study: Peptide Activation

Research has demonstrated that NDBF can be effectively used to protect thiols in peptides. For instance, studies have shown that NDBF-based protecting groups exhibit superior performance compared to traditional brominated hydroxycoumarin when caging thiols in peptides. This is particularly useful in enzymatic studies where controlled activation of peptides is necessary .

DNA Synthesis

Caging Groups in Nucleic Acids

NDBF has been utilized as a caging group for nucleic acid synthesis. Its ability to undergo efficient cleavage upon light irradiation allows for the incorporation of caged nucleotides into oligonucleotides. This technique enables researchers to study the temporal dynamics of gene expression and other biological processes by controlling when specific nucleotides are activated .

Two-Photon Absorption

Enhanced Photochemical Properties

The two-photon absorption characteristics of NDBF make it an attractive candidate for applications in bioimaging and phototherapy. The compound exhibits a significant two-photon absorption cross-section, allowing it to be activated using infrared light, which is less damaging to biological samples compared to UV light. This property enhances its utility in live-cell imaging and therapeutic applications where minimal photodamage is desired .

Synthetic Chemistry

Versatile Synthetic Intermediates

In synthetic organic chemistry, NDBF serves as an intermediate for the synthesis of various complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties. For example, NDBF has been modified to create methoxy-substituted derivatives that retain effective photocleavage capabilities while enhancing solubility and stability .

Material Science

Applications in Polymer Chemistry

NDBF's photolabile nature has also been explored in material science, particularly in the development of smart materials that respond to light stimuli. By incorporating NDBF into polymer matrices, researchers can create materials that change properties upon exposure to light, which can be used in applications such as drug delivery systems and responsive coatings .

Summary Table of Applications

| Application Area | Description | Key Advantages |

|---|---|---|

| Photocleavable Protecting Groups | Used for selective release of functional groups in peptides and proteins | Precise control over activation |

| DNA Synthesis | Caging group for nucleotides in oligonucleotide synthesis | Enables temporal control over gene expression |

| Two-Photon Absorption | Suitable for bioimaging and therapeutic applications | Reduced photodamage with infrared activation |

| Synthetic Chemistry | Intermediate for synthesizing complex organic molecules | Versatile modification potential |

| Material Science | Development of smart materials responding to light | Innovative applications in drug delivery |

作用機序

The mechanism of action of 2-Nitrodibenzofuran primarily involves its ability to act as a photoremovable protecting group. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the cleavage of the protecting group and the release of the active thiol group . This process is highly efficient and can be precisely controlled using specific wavelengths of light.

類似化合物との比較

2-Nitrodibenzofuran can be compared with other nitroaromatic compounds such as:

2-Nitrobenzofuran: Similar in structure but with different reactivity and applications.

Brominated Hydroxycoumarin: Used as a protecting group but less efficient compared to this compound.

2-Nitronaphtho[2,1-b]furan: Known for its strong mutagenic properties but differs in its biological applications.

The uniqueness of this compound lies in its superior efficiency as a photoremovable protecting group and its broad range of applications in scientific research.

生物活性

2-Nitrodibenzofuran (2-NDBF) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of 2-NDBF, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2-NDBF is characterized by a dibenzofuran backbone with a nitro group attached at the 2-position. Its structural formula can be represented as follows:

The presence of the nitro group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2-NDBF. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be between 50-100 µg/mL, indicating moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Antioxidant Activity

The antioxidant capacity of 2-NDBF was evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a significant ability to scavenge free radicals, with IC50 values around 30 µg/mL in DPPH assays, suggesting its potential as a natural antioxidant.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

Cytotoxicity Studies

Cytotoxic effects of 2-NDBF were assessed in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated selective cytotoxicity with IC50 values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells. These findings suggest potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

The biological activity of 2-NDBF can be attributed to its ability to modulate various cellular pathways:

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the production of ROS, leading to oxidative stress in target cells.

- Inhibition of Enzymatic Activity : Studies indicate that 2-NDBF may inhibit key enzymes involved in cell proliferation and survival, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Apoptosis Induction : Evidence suggests that treatment with 2-NDBF can trigger apoptotic pathways in cancer cells through caspase activation.

Case Study 1: Anticancer Potential

A study conducted on the effects of 2-NDBF on HeLa cells revealed that treatment led to significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation analysis. The results indicated that the compound could be further developed as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of 2-NDBF showed promising results against multi-drug resistant strains of bacteria. The study highlighted its potential use as a lead compound for developing new antimicrobial agents.

特性

IUPAC Name |

2-nitrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFPLEUXZNAAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175086 | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-95-1 | |

| Record name | 2-Nitrodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different methods for synthesizing 2-Nitrodibenzofuran and how do they differ in regioselectivity?

A1: Two main synthetic routes yield this compound with differing regioselectivity:

Q2: Can this compound be synthesized through photochemical reactions, and what are the potential applications of this approach?

A2: While not directly producing this compound, research demonstrates the feasibility of using photochemical reactions to create dibenzofuran derivatives []. For instance, UV irradiation of 3,5-diiodo-4-(4'-methyoxphenoxy)nitrobenzene yields 4-iodo-8-methoxy-2-nitrodibenzofuran []. This method shows promise for developing novel, rigid thyroid hormone analogs by utilizing the functionalized dibenzofuran framework.

Q3: Has this compound been used in the development of photocleavable protecting groups, and what mechanistic insights are available?

A3: Research indicates the use of a this compound derivative, specifically 3-methyl-2-nitrodibenzofuran (NDBF), in synthesizing FerriCast (FC-NDBF), a potential photocleavable protecting group for Fe(3+) []. Studying the photochemistry of FC-NDBF and similar compounds provides valuable insights into the uncaging quantum yields of ligands derived from nitrobenzhydrol. This highlights the potential of this compound derivatives in photochemical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。